molecular formula C11H10O3 B580819 2-Benzylsuccinic anhydride, (S)- CAS No. 865538-96-1

2-Benzylsuccinic anhydride, (S)-

Cat. No. B580819
M. Wt: 190.198
InChI Key: OOEHLTSDDZKTQB-VIFPVBQESA-N
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Patent
US05225431

Procedure details

The product from step (b) was suspended in acetyl chloride (24 ml) and the suspension refluxed for 3 hours, then evaporated in vacuo to give a white solid which was triturated and washed with 60-80 petrol and dried in vacuo to give the desired product (9.7 g). The 200 MHz 1H NMR was consistent with the proposed structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH:8]([C:15]([O:17]CC)=[O:16])[CH2:9][C:10]([O:12]CC)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(Cl)(=O)C>[CH2:7]([CH:8]1[C:15](=[O:16])[O:17][C:10](=[O:12])[CH2:9]1)[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(CC(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid which
CUSTOM
Type
CUSTOM
Details
was triturated
WASH
Type
WASH
Details
washed with 60-80 petrol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1CC(=O)OC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05225431

Procedure details

The product from step (b) was suspended in acetyl chloride (24 ml) and the suspension refluxed for 3 hours, then evaporated in vacuo to give a white solid which was triturated and washed with 60-80 petrol and dried in vacuo to give the desired product (9.7 g). The 200 MHz 1H NMR was consistent with the proposed structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH:8]([C:15]([O:17]CC)=[O:16])[CH2:9][C:10]([O:12]CC)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(Cl)(=O)C>[CH2:7]([CH:8]1[C:15](=[O:16])[O:17][C:10](=[O:12])[CH2:9]1)[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(CC(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid which
CUSTOM
Type
CUSTOM
Details
was triturated
WASH
Type
WASH
Details
washed with 60-80 petrol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1CC(=O)OC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.